1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic compound featuring a phenyl, pyridine, and pyridazinone structure. Its unique chemical configuration imparts distinct physical and chemical properties, making it of considerable interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves multi-step organic reactions, typically starting with the formation of the phenyl and pyridine rings, followed by their linkage through the urea group. Reagents like tert-butylbenzene and suitable amines under controlled temperatures are often employed.
Industrial Production Methods: Industrial preparation typically scales up laboratory methods, utilizing large-scale reactors and automated systems for precision and efficiency. Optimized reaction times, temperatures, and purification processes ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents (like KMnO4), reducing agents (such as NaBH4), and various catalysts can be used. Reactions are often conducted under specific pH levels and temperatures to optimize yield.
Major Products Formed: Depending on the reactions, products can include derivatives with modified functional groups, aiding in further applications and studies.
Scientific Research Applications
Chemistry: Serves as a precursor for synthesizing other complex molecules, aids in studying reaction mechanisms.
Biology: Used in biochemical assays and studies related to enzyme inhibition or activity.
Medicine: Potentially valuable in drug development due to its structural resemblance to bioactive molecules.
Industry: May find uses in manufacturing specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, typically proteins or enzymes. The interactions can inhibit or modify the activity of these targets, leading to observable biological or chemical effects. Pathways involved often include binding to active sites or altering conformations of macromolecules.
Comparison with Similar Compounds
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea stands out due to its unique urea linkage and the tert-butyl group providing steric hindrance, which affects its reactivity and stability. Similar compounds might include:
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)methyl)urea
1-phenyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea These compounds share structural similarities but differ in specific group substitutions, altering their chemical and biological properties.
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Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-22(2,3)17-6-8-18(9-7-17)25-21(29)24-13-14-27-20(28)11-10-19(26-27)16-5-4-12-23-15-16/h4-12,15H,13-14H2,1-3H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWQSSLGVPORSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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